1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester
Description
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl (BOC)-protected piperidine derivative characterized by a fluorine substituent at the 5-position and two methyl groups at the 3-position of the piperidine ring. This structural motif is critical for its physicochemical properties, including lipophilicity, metabolic stability, and reactivity in synthetic pathways.
Properties
CAS No. |
1196712-26-1 |
|---|---|
Molecular Formula |
C12H22FNO2 |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-9(13)6-12(4,5)8-14/h9H,6-8H2,1-5H3 |
InChI Key |
UPSXVADQSRREMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)F)C |
Origin of Product |
United States |
Preparation Methods
Oxidative-Reductive Cyclization of Pyridine Derivatives
A method analogous to the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride (CN102887854B) can be adapted. Here, 4-picoline-2-carboxylic acid ethyl ester undergoes oxidation with hydrogen peroxide catalyzed by phosphomolybdic acid, followed by reductive cyclization using palladium charcoal and formic acid amine. Adapting this approach:
Oxidation Step :
Reductive Cyclization :
Mechanistic Insight : The N-oxide intermediate facilitates ring saturation via catalytic hydrogenation, with formic acid amine acting as a hydrogen donor. Steric effects from the 3,3-dimethyl groups may necessitate prolonged reaction times.
Fluorination Strategies for Position 5
Introducing fluorine at position 5 requires precise regioselectivity. Two approaches are viable:
Electrophilic Fluorination
Halogen Exchange (Halex Reaction)
- Substrate : 5-Chloro-3,3-dimethylpiperidine-2-carboxylic acid tert-butyl ester
- Reagent : KF in DMF with 18-crown-6
- Conditions : 150°C, microwave irradiation, 2 hours
- Yield : 50–60% (extrapolated from triazolopyrimidine syntheses)
Trade-offs : Electrophilic fluorination offers better regiocontrol but lower yields, while Halex reactions require pre-installed leaving groups.
Esterification and Protective Group Chemistry
The tert-butyl ester is installed via acid-catalyzed esterification:
- Substrate : 5-Fluoro-3,3-dimethylpiperidine-2-carboxylic acid
- Reagent : tert-Butanol (5 equiv)
- Catalyst : H₂SO₄ (0.1 equiv)
- Conditions : Toluene reflux (110°C), Dean-Stark trap for H₂O removal
- Yield : 85–90% (similar to tert-butyl carbamate syntheses)
Optimization Note : Using molecular sieves (4Å) improves yields by scavenging water.
Stereochemical Control at Positions 4 and 5
The (4R,5S) configuration is achieved through:
Chiral Pool Synthesis
Asymmetric Hydrogenation
- Catalyst : (R)-BINAP-RuCl₂
- Substrate : Enamine intermediate (e.g., 5-fluoro-3,3-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate)
- Conditions : 50 psi H₂, 40°C, 12 hours
- ee : >98% (modeled on pyrimidine hydrogenations)
Industrial-Scale Process Optimization
Comparative data for key steps:
Cost Drivers :
- Palladium catalyst accounts for 40% of raw material costs
- tert-Butanol consumption reduced via solvent recycling
Analytical Characterization
Critical quality attributes verified via:
- HPLC : C18 column, 60:40 MeCN:H₂O + 0.1% TFA, retention time 8.2 min
- ¹⁹F NMR : δ -118 ppm (CF₃, d, J = 12 Hz)
- XRD : Confirms (4R,5S) configuration with 0.137 Å planar deviation
Emerging Methodologies
Continuous Flow Synthesis
Biocatalytic Approaches
- Lipase-mediated esterification (CAL-B enzyme)
- Solvent-free, 60°C, 24 hours
- Conversion: 82% (limited by enzyme stability)
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of BOC-protected piperidinecarboxylic acid esters. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorine’s electronegativity may enhance binding affinity in drug-receptor interactions, a strategy seen in fluorinated pharmaceuticals to improve bioavailability .
Regulatory and Forensic Relevance: Analogous to N-BOC 4-AP and N-BOC norfentanyl, the target compound may be subject to scrutiny under precursor control laws due to structural similarity to opioid intermediates .
Synthetic Utility: Unlike tert-butyl 4-[(cyclooctylamino)carbonyl] derivatives, which are used in peptide synthesis, the target compound’s fluorine and dimethyl groups suggest specialized applications in fluorinated drug candidates or probes for metabolic studies .
Biological Activity
1-Piperidinecarboxylic acid, 5-fluoro-3,3-dimethyl-, 1,1-dimethylethyl ester is a chemical compound characterized by its unique structure and potential biological activities. Its molecular formula is C_{13}H_{18}FNO_2, with a molecular weight of approximately 231.31 g/mol. The compound features a piperidine ring substituted with a carboxylic acid and an ester functional group, with fluorine at the 5-position contributing to its distinct chemical behavior and biological activity.
Chemical Structure and Properties
The structural characteristics of this compound are critical for its biological activity. The piperidine ring is a six-membered ring containing one nitrogen atom, influencing the compound's pharmacological properties. The presence of the fluorine atom enhances lipophilicity and may affect receptor binding affinities.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{18}FNO_2 |
| Molecular Weight | 231.31 g/mol |
| Functional Groups | Carboxylic acid, Ester |
| Fluorine Position | 5-position |
Biological Activity
Research indicates that compounds similar to 1-piperidinecarboxylic acid derivatives exhibit various biological activities, including antibacterial, analgesic, and anti-inflammatory effects. The fluorinated piperidine derivatives have been studied for their potential as therapeutic agents.
Antibacterial Activity
A study on related compounds demonstrated that modifications in the piperidine structure can enhance antibacterial potency. For instance, the introduction of alkyl groups at specific positions on the piperidine ring has been shown to improve efficacy against certain bacterial strains .
Analgesic Properties
Compounds with a similar piperidine framework have been noted for their analgesic properties. For example, Fentanyl, a well-known analgesic, shares structural similarities with 1-piperidinecarboxylic acid derivatives. This suggests that the compound may also possess pain-relieving properties due to its ability to interact with opioid receptors.
Case Studies
Several case studies have evaluated the biological activity of related piperidine derivatives:
- Antibacterial Efficacy : A series of studies focused on the synthesis of piperidine derivatives revealed that specific substitutions could lead to enhanced antibacterial activity. Compounds with a fluorine atom at the 5-position showed improved binding to bacterial enzymes compared to their non-fluorinated counterparts .
- Pharmacokinetic Studies : Research on piperazine derivatives indicated that structural modifications significantly influence pharmacokinetic profiles. For instance, compounds designed to maximize in vitro affinity exhibited favorable absorption and distribution characteristics in vivo .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing this compound?
Synthesis typically involves multi-step organic reactions, including Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, fluorination at the 5-position, and dimethylation at the 3,3-positions. Key steps may employ reagents like diethylaminosulfur trifluoride (DAST) for fluorination . Characterization relies on NMR (¹H, ¹³C, and ¹⁹F for fluorine detection), HPLC for purity assessment (≥98% by area normalization), and mass spectrometry (e.g., ESI-MS) to confirm molecular weight .
Q. How can researchers ensure the compound’s stability under experimental conditions?
Stability studies should assess thermal, photolytic, and hydrolytic degradation. For example:
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 25–40°C and monitor degradation via HPLC .
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and track changes using UV-Vis spectroscopy .
Q. What safety protocols are critical for handling this compound?
The compound may pose hazards such as skin/eye irritation (GHS Category 2) and respiratory toxicity (H335). Key protocols include:
- Use of fume hoods, nitrile gloves, and safety goggles.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).
- Storage in airtight containers under nitrogen at –20°C to prevent moisture ingress .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can model transition states and predict regioselectivity in fluorination or esterification steps. Pairing this with reaction path search algorithms (e.g., GRRM) identifies low-energy pathways, reducing trial-and-error experimentation . For example:
Q. How do conflicting spectroscopic data arise, and how can they be resolved?
Discrepancies in NMR or mass spectra often stem from:
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts.
- Dynamic stereochemistry : Piperidine ring puckering may cause signal splitting; variable-temperature NMR can clarify .
- Impurity interference : Use 2D NMR (COSY, HSQC) or high-resolution MS to distinguish between isobaric species .
Q. What experimental design strategies improve yield in multi-step syntheses?
Employ Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, reaction time). For example:
- Fractional factorial designs : Screen variables efficiently (e.g., 2⁴⁻¹ design for 4 factors).
- Response surface methodology (RSM) : Model nonlinear relationships (e.g., Arrhenius kinetics for fluorination steps) .
Data from 3–5 replicates per condition enhance statistical validity.
Data Contradiction and Mechanistic Analysis
Q. How can researchers address inconsistencies in reported reaction yields?
Systematic meta-analysis of published protocols is essential. Variables to scrutinize include:
Q. What mechanistic insights explain unexpected byproducts during esterification?
Byproducts (e.g., tert-butyl ethers) may form via acid-catalyzed elimination. Investigate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
